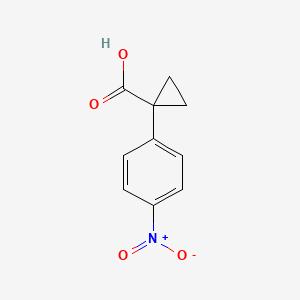

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as aryl α-nitrocyclopropanecarboxylates, has been explored through nucleophilic ring opening reactions. These reactions involve the use of sterically protected but electronically effective carbonyl and nitro groups, leading to the formation of various products including α-amino acid esters and γ-substituted α-amino acids . The use of reagents like Zn/AcOH/Ac2O for the reduction of nitro groups to amino groups is a common step in these syntheses .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" has been studied, revealing the influence of substituents on the aromatic ring and the stereochemistry of the cyclopropane ring. For instance, a monoclinic polymorph of 4-nitrophenylacetic acid has been reported, which differs in molecular conformation and intermolecular contacts from its orthorhombic form . The dihedral angle between the carboxylic acid group and the aromatic ring is a notable feature that affects the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of esters of aryl cyclopropanecarboxylic acids with nitrous acid has been investigated, leading to the formation of aryl-substituted isoxazoles and dihydroisoxazoles. The regioselectivity of these reactions is influenced by the nature and position of substituents on the aromatic ring . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-substituted dihydropyrroles and pyrroles, showcasing the versatility of cyclopropane derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Nitrophenyl)cyclopropanecarboxylic acid" and its derivatives can be inferred from the behavior of similar compounds. The presence of nitro and carboxylic acid groups is likely to influence the acidity, solubility, and reactivity of the compound. The steric and electronic effects of the substituents play a significant role in determining the chemical properties and reactivity patterns of these compounds .

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Application : “1-(4-Nitrophenyl)cyclopropanecarboxylic acid” is a chemical compound that can be used in various chemical reactions . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .

- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction. The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

-

Catalytic Reduction

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . While not specifically about “1-(4-Nitrophenyl)cyclopropanecarboxylic acid”, this research is relevant because the compound contains a 4-nitrophenyl group.

- Method of Application : Researchers synthesize various nanostructured materials and use them as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored using UV–visible spectroscopic techniques .

- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The review discusses various aspects of model catalytic reduction related to thermodynamics parameters .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWMWDHYGMVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601780 | |

| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)cyclopropanecarboxylic acid | |

CAS RN |

23348-99-4 | |

| Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

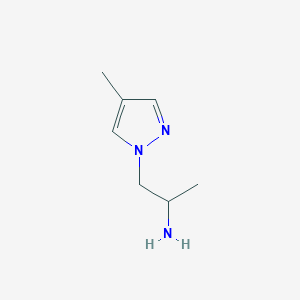

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)